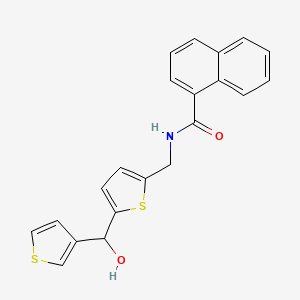

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S2/c23-20(15-10-11-25-13-15)19-9-8-16(26-19)12-22-21(24)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,13,20,23H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKRXGIXJHQUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the naphthamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the naphthamide group can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 371.5 g/mol. The presence of thiophene rings and hydroxyl groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. The presence of thiophene moieties is associated with significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Studies have shown that derivatives containing thiophene rings can inhibit cell proliferation in cancer models effectively. Specific compounds have demonstrated IC50 values indicating their potency against cancer cells, suggesting that N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide could be a potential candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes:

- Tyrosinase Inhibition : Tyrosinase plays a crucial role in melanin biosynthesis, and compounds with similar structures have shown potent inhibitory activity. For example, related compounds have demonstrated IC50 values as low as 0.0433 µM for tyrosinase inhibition, indicating the potential of this compound to act as a skin-whitening agent through enzyme inhibition.

Nanoparticle Synthesis

This compound can serve as a precursor for synthesizing nanoparticles due to its phenolic structure, which enables the formation of metal-polyphenol networks. These networks are utilized in various biomedical applications:

- Biosensing and Bioimaging : The unique properties of phenolic compounds allow for effective biosensing applications and enhancement in bioimaging techniques through the development of multifunctional nanoparticles .

Drug Delivery Systems

The compound's ability to form stable nanoparticles makes it suitable for drug delivery systems. Its biocompatibility and functionalization potential can lead to improved therapeutic efficacy and targeted delivery of drugs:

- Therapeutic Delivery : Nanoparticles derived from this compound can be engineered to encapsulate therapeutic agents, enhancing their stability and release profiles during treatment regimens .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

Mechanism of Action

The mechanism by which N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and naphthamide groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Heterocyclic and Aromatic Moieties

- Thiophene vs. Thiazole/Oxadiazole Derivatives: The target compound’s thiophene rings differ from thiazole (S and N heteroatoms) or oxadiazole (O and N) systems in . For example, 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides () leverage thiazole’s hydrogen-bonding capacity for biological activity, a feature less pronounced in thiophenes.

Naphthamide vs. Naphthalene Sulfonamide :

The naphthamide group in the target compound contrasts with the naphthalene sulfonamide in ’s pyrazole carboxamide derivative. Naphthamides typically exhibit planar geometry, favoring intercalation or hydrophobic interactions, while sulfonamides introduce sulfonyl groups that enhance solubility and binding to charged residues .

2.2. Substituent Effects

- Hydroxymethyl Group :

The hydroxymethyl substituent on the thiophene ring may influence solubility and hydrogen-bonding capacity. Similar groups in ’s synthesis (e.g., Scheme 1’s hydroxyl intermediates) are critical for stabilizing crystal lattices or interacting with biological targets . In contrast, ’s 3-chloro-N-phenyl-phthalimide uses chloro substituents for electronic activation in polymerization, highlighting how substituent choice dictates reactivity .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Electronic Properties : Thiophene’s electron-rich nature may enhance charge transport in materials, whereas sulfonamides () improve solubility for drug delivery .

- Biological Activity : Compounds with naphthalene moieties (e.g., ) often target hydrophobic protein pockets, suggesting the target compound could be explored for similar interactions .

Biological Activity

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide is a complex organic compound belonging to the class of thiophene derivatives. Thiophene compounds are recognized for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical applications. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a naphthamide moiety linked to a thiophene ring system, which contributes to its unique chemical properties. The presence of hydroxyl and thiophenic groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₂S₂ |

| Molecular Weight | 365.45 g/mol |

| CAS Number | 1797620-80-4 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene ring system can modulate enzyme activities, influencing cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell growth in cancerous cells.

- Receptor Modulation : Interactions with cellular receptors can alter signaling pathways, potentially resulting in anti-inflammatory or antimicrobial effects.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.

In vitro studies demonstrated that this compound could inhibit the growth of breast cancer (MCF-7) cells, with an IC50 value comparable to established chemotherapeutics. The mechanism involves disruption of the cell cycle and induction of apoptotic pathways.

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. This compound showed activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has been documented in various studies. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of acute and chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Modifications to the thiophene ring or naphthamide moiety can significantly influence the compound's potency and selectivity towards specific biological targets.

Case Studies

- Anticancer Study : A study involving N-(4-isopropoxybenzamide) derivatives demonstrated that modifications to the thiophene core could enhance anticancer efficacy against MCF-7 cells, suggesting that similar strategies could be applied to this compound.

- Antimicrobial Research : In a comparative study of various thiophene derivatives, N-(4-isopropoxybenzamide) exhibited superior antibacterial activity against Gram-positive bacteria compared to standard antibiotics, indicating that structural features play a critical role in enhancing antimicrobial properties.

Q & A

Basic Question: What synthetic strategies are recommended for the preparation of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide?

Methodological Answer:

A multi-step synthetic approach is typically employed:

- Step 1: Functionalize the thiophene rings via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the hydroxymethyl group and link the thiophene subunits.

- Step 2: Couple the thiophene intermediate with 1-naphthoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond.

- Critical Considerations: Protect the hydroxyl group during coupling to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product .

Basic Question: How can researchers characterize the compound’s purity and structure?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Use - and -NMR to confirm the presence of thiophene protons (δ 6.5–7.5 ppm), naphthamide aromatic signals (δ 7.8–8.5 ppm), and hydroxyl protons (broad signal at δ 2.5–5.0 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error.

- IR Spectroscopy: Identify amide C=O stretching (~1650 cm) and hydroxyl O-H stretching (~3200 cm).

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer:

- Disorder in Thiophene Substituents: The hydroxymethyl and thiophene groups may exhibit rotational disorder. Use SHELXL ’s PART and SUMP commands to model partial occupancy and constrain bond distances/angles during refinement .

- Thermal Motion: High thermal displacement parameters (ADPs) for flexible side chains can be mitigated by applying ISOR and DELU restraints .

- Validation: Cross-check refinement with WinGX/ORTEP to visualize anisotropic displacement ellipsoids and validate geometric parameters .

Advanced Question: How can computational modeling address discrepancies between predicted and experimental electronic properties?

Methodological Answer:

- DFT Functionals: Employ hybrid functionals (e.g., B3LYP) to model electron density and correlation effects. The Colle-Salvetti correlation-energy formula can refine local kinetic-energy density approximations, improving agreement with experimental UV-Vis or electrochemical data .

- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions, especially for hydroxyl and amide groups.

- Validation: Compare computed HOMO-LUMO gaps with cyclic voltammetry results to identify systematic errors .

Advanced Question: How to design biological activity assays for thiophene-naphthamide derivatives?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with known interactions with thiophene or naphthamide moieties (e.g., kinases, GPCRs).

- Assay Design:

- In Vitro: Use fluorescence-based enzyme inhibition assays (e.g., trypsin-like proteases) with Z’-factor validation.

- Antimicrobial Screening: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as demonstrated for structurally related compounds .

- Control Experiments: Include reference inhibitors (e.g., staurosporine) to validate assay conditions.

Advanced Question: How to resolve conflicting NMR and X-ray crystallography data for conformational analysis?

Methodological Answer:

- Dynamic NMR: Perform variable-temperature -NMR to detect rotational barriers in thiophene-methyl groups. Compare with X-ray torsion angles.

- DFT Conformational Sampling: Use Gaussian or ORCA to calculate low-energy conformers and overlay with crystallographic coordinates.

- Crystallographic Software: Leverage SHELXL ’s TWIN and BASF commands to refine structures with possible twinning or pseudosymmetry .

Basic Question: What purification techniques are optimal for removing byproducts in the final synthesis step?

Methodological Answer:

- Recrystallization: Use ethanol/dioxane mixtures (1:2 v/v) to exploit differential solubility of the product vs. unreacted naphthoic acid .

- Chromatography: Employ reverse-phase flash chromatography (C18 silica, methanol/water) for polar impurities.

- TLC Monitoring: Use iodine staining or UV visualization to track byproducts with R values <0.3 .

Advanced Question: How to establish structure-activity relationships (SAR) for thiophene-naphthamide analogs?

Methodological Answer:

- Analog Synthesis: Systematically vary substituents (e.g., replace thiophene with furan, modify hydroxyl group to ethers/esters).

- Data Analysis: Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with bioactivity .

- Crystallographic SAR: Overlay X-ray structures of analogs to identify conserved binding motifs .

Advanced Question: How to assess solvent effects on the compound’s stability using computational methods?

Methodological Answer:

- MD Simulations: Perform molecular dynamics (GROMACS) in explicit solvents (e.g., water, DMSO) to evaluate hydrogen-bonding interactions and hydrolytic stability.

- QM/MM Approaches: Combine DFT with molecular mechanics to model solvent-solute interactions at the amide bond.

- Experimental Validation: Compare degradation kinetics (HPLC) in different solvents with simulated bond dissociation energies .

Advanced Question: How to address contradictions between theoretical and experimental vibrational spectra?

Methodological Answer:

- Anharmonic Corrections: Apply second-order vibrational perturbation theory (VPT2) in DFT calculations to improve IR peak alignment.

- Isotopic Labeling: Synthesize -labeled naphthamide to confirm C=O stretching assignments.

- Spectroscopic Mapping: Use Raman microscopy to correlate crystallographic packing effects with peak broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.